Enantioselectivity in Nitrilase-Mediated Synthesis: Atrolactic Acid vs. Mandelic Acid
In a study using recombinant E. coli expressing nitrilase variants from Pseudomonas fluorescens, the relative activity for atrolactic acid formation was significantly lower than that for mandelic acid, but the enantiomeric excess (ee) was substantially higher. For the wild-type enzyme, the relative activity for atrolactic acid was 3.8% compared to mandelic acid set at 100% [1]. However, the ee of the (R)-enantiomer for atrolactic acid reached 51%, compared to only 25% for mandelic acid [1]. This indicates that while the enzyme processes atrolactic acid more slowly, it does so with greater stereochemical fidelity, a critical parameter for chiral resolution applications.
| Evidence Dimension | Relative enzyme activity and enantioselectivity |
|---|---|
| Target Compound Data | Relative activity: 3.8%; Enantiomeric excess (ee): 51% (R)-enantiomer |
| Comparator Or Baseline | Mandelic acid: Relative activity: 100%; Enantiomeric excess (ee): 25% (R)-enantiomer |
| Quantified Difference | Atrolactic acid shows 26-fold lower relative activity but 2-fold higher enantioselectivity (ee 51% vs 25%) |
| Conditions | Recombinant E. coli resting cells, 100 mM Na-citrate buffer pH 4.5, 30°C, 10 mM substrate |
Why This Matters
For researchers requiring high enantiopurity in chiral building blocks, atrolactic acid offers superior stereochemical control despite lower catalytic efficiency.
- [1] Baum, S., Williamson, D. S., Sewell, T., & Stolz, A. (2012). Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology, 78(1), 48–57. Table 2. View Source
